

# 5-(Trifluoromethyl)-1-indanone chemical properties

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## Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1-indanone

Cat. No.: B136684

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An In-depth Technical Guide to **5-(Trifluoromethyl)-1-indanone**

## Introduction

**5-(Trifluoromethyl)-1-indanone** is a fluorinated aromatic ketone that serves as a crucial intermediate and building block in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its structure, featuring a trifluoromethyl group on the indanone scaffold, imparts unique electronic properties and enhances the lipophilicity and metabolic stability of molecules derived from it.<sup>[1]</sup> These characteristics make it a valuable precursor for the development of novel therapeutic agents, particularly in drug discovery and development programs.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental considerations for research applications.

## Chemical and Physical Properties

**5-(Trifluoromethyl)-1-indanone** is a white to off-white solid at room temperature.<sup>[1][2]</sup> The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the indanone ring system in substitution reactions.<sup>[3]</sup> It is sparingly soluble in solvents like chloroform and DMSO.<sup>[2]</sup>

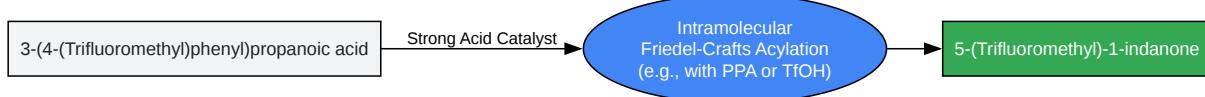
## Data Summary Table

Property	Value	Reference(s)
CAS Number	150969-56-5	[1][3]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> O	[1][3][4]
Molecular Weight	200.16 g/mol	[2][3][4]
Appearance	White to Off-White Solid	[1][2]
Boiling Point	237.1 ± 40.0 °C (Predicted)	[2][5]
Density	1.347 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][5]
Flash Point	95.3 °C	[1]
Solubility	Chloroform (Slightly), DMSO (Slightly)	[2]
Storage Conditions	Sealed in a dry place at room temperature	[2][5]

## Synthesis and Reactivity

The most common method for synthesizing 1-indanone derivatives is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a 3-arylpropionic acid.[6][7] For **5-(Trifluoromethyl)-1-indanone**, this involves the cyclization of a trifluoromethyl-substituted phenylpropanoic acid. The trifluoromethyl group makes the compound a useful building block for synthesizing various biologically active and heterocyclic compounds.[1][3]

## General Synthesis Workflow



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Caption: Generalized synthesis of **5-(Trifluoromethyl)-1-indanone**.

## Experimental Protocols

### Synthesis via Intramolecular Friedel-Crafts Acylation (General Protocol)

This protocol is a generalized procedure adapted from common syntheses of substituted 1-indanones and should be optimized for specific laboratory conditions.[\[7\]](#)[\[8\]](#)

- Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the precursor, 3-(4-(trifluoromethyl)phenyl)propanoic acid, to a strong acid catalyst such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH).
- Reaction: Stir the mixture at an elevated temperature (e.g., 100 °C for PPA) until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).[\[6\]](#)
- Work-up: Carefully pour the cooled reaction mixture onto crushed ice to quench the reaction.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **5-(Trifluoromethyl)-1-indanone**.

### Sample Preparation for NMR Spectroscopy (General Protocol)

Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation.

- Sample Preparation: Dissolve 5-25 mg of the purified **5-(Trifluoromethyl)-1-indanone** sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean NMR tube.[\[9\]](#)
- Data Acquisition: Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra on a high-resolution NMR spectrometer. The <sup>19</sup>F NMR spectrum is particularly important for confirming the presence

and chemical environment of the trifluoromethyl group.[10]

## Safety and Handling

**5-(Trifluoromethyl)-1-indanone** is classified as harmful if swallowed, and causes skin and serious eye irritation.[2][11] It may also cause respiratory irritation.[2][11]

- Engineering Controls: Use only in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields or goggles.
  - Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing.[12]
  - Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[12]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [11]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [2][12]

## Applications in Research and Drug Development

**5-(Trifluoromethyl)-1-indanone** is primarily used as an intermediate in the synthesis of more complex molecules. The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability and membrane permeability.[1] Reports indicate that compounds derived from this scaffold may possess anti-inflammatory and analgesic properties.[1] Its utility as a building block makes it a compound of interest for researchers developing novel pharmaceuticals and agrochemicals.[1]

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